molecular formula C38H69NO13 B12298326 Clarithromycin-13C-d3

Clarithromycin-13C-d3

Katalognummer: B12298326
Molekulargewicht: 752.0 g/mol
InChI-Schlüssel: AGOYDEPGAOXOCK-NLMDYTMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clarithromycin-13C-d3 is a deuterated and carbon-13 labeled derivative of clarithromycin, a semisynthetic macrolide antibiotic. This compound is primarily used as an internal standard for the quantification of clarithromycin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The labeling with carbon-13 and deuterium allows for precise tracking and quantification in pharmacokinetic and metabolic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Clarithromycin-13C-d3 involves the incorporation of carbon-13 and deuterium into the clarithromycin molecule. This is typically achieved through the use of labeled precursors during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

    Starting Material: The synthesis begins with erythromycin, a naturally occurring macrolide antibiotic.

    Methylation: Erythromycin undergoes methylation to form 6-O-methylerythromycin.

    Labeling: The labeled precursors, such as carbon-13 and deuterium-labeled methyl iodide, are introduced during the synthesis to incorporate the isotopes into the molecule.

    Purification: The final product is purified using chromatographic techniques to achieve high purity and isotopic enrichment.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis using labeled precursors.

    Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and isotopic enrichment of the final product.

    Quality Control: Rigorous quality control measures are implemented to verify the isotopic labeling and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Clarithromycin-13C-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the methoxy and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes.

Wissenschaftliche Forschungsanwendungen

Clarithromycin-13C-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of clarithromycin in complex mixtures.

    Biology: Employed in metabolic studies to track the distribution and metabolism of clarithromycin in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of clarithromycin.

    Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.

Wirkmechanismus

Clarithromycin-13C-d3, like its parent compound clarithromycin, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides during translation. This inhibition of protein synthesis ultimately leads to the bacteriostatic or bactericidal effect, depending on the concentration and the specific bacterial strain .

Vergleich Mit ähnlichen Verbindungen

    Erythromycin: The parent compound from which clarithromycin is derived.

    Azithromycin: Another macrolide antibiotic with a similar mechanism of action.

    Roxithromycin: A semisynthetic derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness: Clarithromycin-13C-d3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in analytical and pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of clarithromycin is required.

Eigenschaften

Molekularformel

C38H69NO13

Molekulargewicht

752.0 g/mol

IUPAC-Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i11+1D3

InChI-Schlüssel

AGOYDEPGAOXOCK-NLMDYTMOSA-N

Isomerische SMILES

[2H][13C]([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.